molecular formula C5H6BrN3 B112964 5-Bromo-6-methylpyrazin-2-amine CAS No. 74290-69-0

5-Bromo-6-methylpyrazin-2-amine

Cat. No.: B112964
CAS No.: 74290-69-0
M. Wt: 188.03 g/mol
InChI Key: YNMLUNRXLAUIDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylpyrazin-2-amine typically involves the bromination of 6-amino-2-methylpyrazine. One common method includes the use of N-Bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under inert conditions, with the 6-amino-2-methylpyrazine dissolved in a mixture of dimethyl sulfoxide (DMSO) and water, and cooled in an ice bath. NBS is added in portions to achieve the desired bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The exact mechanism of action of 5-Bromo-6-methylpyrazin-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazine ring and functional groups. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-methylpyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-6-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-5(6)8-2-4(7)9-3/h2H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMLUNRXLAUIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618016
Record name 5-Bromo-6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74290-69-0
Record name 5-Bromo-6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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